3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde
Description
Properties
IUPAC Name |
3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-11-2-15(10-19)17(20)16(3-11)18-7-12-4-13(8-18)6-14(5-12)9-18/h2-3,10,12-14,20H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOMHMMDYAHLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C23CC4CC(C2)CC(C4)C3)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde typically involves the introduction of the adamantyl group into a benzaldehyde derivative. One common method is the Friedel-Crafts alkylation of 2-hydroxy-5-methylbenzaldehyde with 1-adamantyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: 3-(1-Adamantyl)-2-hydroxy-5-methylbenzoic acid.
Reduction: 3-(1-Adamantyl)-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Scientific Research Applications
- ** synthesis** The compound 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde is a precursor used in the synthesis of more complex molecules. For instance, it is a key intermediate in the creation of FI ligands, which are used in the development of Tantalum phenoxy-imine compounds, with applications for selective ethylene polymerization catalysts .
-
Aldose Reductase Inhibitors
2-hydroxy-5-methylbenzaldehyde is used to synthesize thiosemicarbazone derivatives, which are being researched as potential selective inhibitors of aldose reductase (ALR2) . Overexpression of aldose reductase is associated with diabetic complications .- Inhibitor development: Researchers have developed thiosemicarbazone derivatives based on 2-hydroxy-5-methylbenzaldehyde as selective ALR2 inhibitors with antioxidant and antiglycation potential .
- Enzyme inhibition: Studies have shown that specific compounds, such as 3c , exhibit strong and selective inhibition of ALR2 (IC50 1.42 μM) along with antioxidant and antiglycative properties .
- Molecular docking: Molecular docking studies and molecular dynamics simulations are used to assess binding interactions of these inhibitors with the ALR2 active site .
Related Compounds and Their Applications
Although the search results do not detail specific applications for this compound, they do provide information on related compounds and their uses, which can offer insight into potential applications:
- 2-Hydroxy-5-methylbenzaldehyde: This compound is used in the synthesis of organotin(IV) complexes with N(4)-methylthiosemicarbazone derivatives, which are studied for their cytotoxic activity .
Safety and Hazard Information
Based on available safety information for similar compounds, 2-hydroxy-5-methylbenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . The GHS (Globally Harmonized System) hazard codes include H315, H319, and H335, indicating these potential health hazards .
Precautionary measures include :
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde depends on its application. In medicinal chemistry, the adamantyl group enhances the compound’s ability to interact with biological membranes, improving its pharmacokinetic properties. The hydroxy and aldehyde groups can form hydrogen bonds and interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Aldehyde vs. Ester Derivatives
Methyl 5-(1-Adamantyl)-2-hydroxybenzoate
- Structure : Replaces the aldehyde group (-CHO) with a methyl ester (-COOCH₃).
- Synthesis : Derived from salicylic acid derivatives via esterification.
- Properties : Increased hydrolytic stability compared to the aldehyde derivative, but reduced electrophilicity limits its use in condensation reactions.
- Applications : Primarily explored in materials science due to its stability .
| Parameter | 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde | Methyl 5-(1-Adamantyl)-2-hydroxybenzoate |
|---|---|---|
| Molecular Formula | C₁₈H₂₂O₂ | C₁₉H₂₄O₃ |
| Functional Group | Aldehyde (-CHO) | Ester (-COOCH₃) |
| Key Reactivity | Electrophilic aldehyde for Schiff base formation | Stable ester for polymerization |
| Applications | Catalysis, intermediate for heterocycles | Polymer additives, coatings |
Substituent Variations: Halogenated Analogues
3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde
- Structure : Replaces the adamantyl group with a chloromethyl (-CH₂Cl) substituent.
- Properties : Higher polarity and reactivity due to the electronegative chlorine atom.
- Hazards : Classified as a respiratory irritant (WGK 3) with stringent handling requirements .
- Applications : Intermediate in agrochemical synthesis.
| Parameter | This compound | 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde |
|---|---|---|
| Molecular Weight | ~270.37 g/mol | 184.62 g/mol |
| Key Substituent | Adamantyl (bulky, lipophilic) | Chloromethyl (polar, reactive) |
| Stability | High thermal stability | Light-sensitive, prone to hydrolysis |
| Safety Profile | Low acute toxicity | Requires PPE (N95 mask, gloves) |
Adamantyl-Containing Derivatives in Catalysis
Adamantyl-Substituted Chromium(III) Complexes
Pharmacologically Active Analogues
Adapalene Derivatives
- Structure : 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene).
- Comparison : While lacking the aldehyde/hydroxyl motif, the adamantyl group in adapalene enhances receptor binding affinity in dermatological applications .
- Key Difference : Adapalene’s carboxylic acid group enables salt formation for topical gels, unlike the aldehyde derivative.
Data Table: Comparative Overview of Key Compounds
Biological Activity
3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde is a compound that combines an adamantyl group with a hydroxybenzaldehyde moiety, endowing it with unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Chemical Formula : CHO
- Molecular Weight : 202.24 g/mol
- Structural Features :
- The adamantyl group contributes to lipophilicity and influences membrane interactions.
- The hydroxy and aldehyde groups enable hydrogen bonding, facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways through:
- Interaction with Biological Membranes : The adamantyl group enhances the compound's ability to penetrate lipid membranes, potentially affecting membrane-associated processes.
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, notably aldose reductase (ALR2), which is implicated in diabetic complications.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown:
- Free Radical Scavenging Activity : The compound demonstrated a free radical scavenging activity of approximately 65.67% at certain concentrations, indicating its potential to mitigate oxidative stress .
Antiglycation Potential
The compound has also been evaluated for its antiglycation properties, which are crucial in the context of diabetes management:
- Inhibition of Advanced Glycation End Products (AGEs) : It exhibited around 66.40% inhibition in the formation of AGEs, suggesting a protective role against diabetic complications .
Enzyme Inhibition Studies
A detailed analysis of enzyme inhibition revealed that:
- Selective Inhibition of ALR2 : The compound showed an IC value of 1.42 μM for ALR2, indicating strong selective inhibition compared to other isoforms .
Case Studies
- Molecular Docking Studies :
- ADME Properties :
Data Summary
| Biological Activity | Measurement | Result |
|---|---|---|
| Free Radical Scavenging | % Inhibition | 65.67% |
| Antiglycation Activity | % Inhibition | 66.40% |
| ALR2 IC | μM | 1.42 μM |
Q & A
Q. What are the established synthetic routes for 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde?
The compound is synthesized via two primary routes:
- Adamantylation of phenolic precursors : Reaction of 2-(1-Adamantyl)-4-methylphenol with urotropin (hexamethylenetetramine) under acidic conditions to introduce the aldehyde group .
- Schiff base formation : Condensation of 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde with amines or aryl amines (e.g., 2,4-dichloroaniline) in ethanol under reflux, followed by crystallization . Key validation : Successful synthesis is confirmed via - and -NMR to verify adamantyl integration and aldehyde functionality .
Q. How is this compound characterized structurally?
- X-ray crystallography : Resolve intramolecular hydrogen bonding (e.g., O–H···N interactions in Schiff base derivatives) and confirm tautomeric forms (phenol-imine vs. keto-amine) .
- Spectroscopy :
- -NMR: Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton. Adamantyl protons appear as broad singlets (δ 1.6–2.2 ppm) .
- -NMR: Adamantyl carbons resonate at δ 28–40 ppm; aldehyde carbon at δ 190–200 ppm .
Advanced Research Questions
Q. How can tautomeric equilibria in Schiff base derivatives of this compound be analyzed?
The compound’s Schiff bases exhibit phenol-imine (N···H–O) and keto-amine (N–H···O) tautomerism.
- Crystallography : X-ray structures reveal bond lengths (e.g., C=O ~1.35 Å, C=N ~1.27 Å) favoring the phenol-imine form due to strong intramolecular hydrogen bonds (O–H···N, ~2.5 Å) .
- UV-Vis and IR spectroscopy : Monitor tautomer shifts via absorption bands (e.g., π→π* transitions at ~300 nm) and O–H stretching frequencies (3200–3500 cm) . Application : Tautomer stability impacts ligand design for metal coordination (e.g., chromium complexes in asymmetric catalysis) .
Q. What strategies optimize ligand design for metal complexes using this compound?
The adamantyl group enhances steric bulk and thermal stability in coordination chemistry.
- Functionalization : Introduce chelating groups (e.g., hydroxypyridine, thiols) via nucleophilic substitution or condensation reactions .
- Coordination studies :
- Example : Adamantyl-substituted chromium(III) complexes catalyze asymmetric Diels-Alder reactions. Key parameters include ligand-to-metal ratio (1:1–1:3) and solvent polarity (e.g., dichloromethane vs. THF) .
- Characterization : Use magnetic susceptibility, EPR, and cyclic voltammetry to assess metal-ligand interactions .
Q. How can computational methods resolve contradictions in crystallographic data for adamantyl-containing derivatives?
Discrepancies in bond angles or hydrogen bonding motifs arise from steric hindrance of the adamantyl group.
- Density Functional Theory (DFT) : Compare experimental (X-ray) and computed geometries to validate intramolecular interactions (e.g., S(6) hydrogen-bonding motifs) .
- Molecular dynamics : Simulate tautomeric equilibria under varying temperatures to predict dominant forms . Software : SHELX suites refine crystal structures, while Gaussian or ORCA optimize electronic configurations .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates
Q. Table 2: Tautomeric Analysis of Schiff Base Derivatives
| Parameter | Phenol-Imine Form | Keto-Amine Form |
|---|---|---|
| C=O Bond Length | 1.354–1.360 Å | 1.280–1.290 Å |
| C=N Bond Length | 1.270–1.275 Å | 1.320–1.330 Å |
| O–H···N Distance | 2.50–2.55 Å | 2.70–2.80 Å |
| Dominant Condition | Crystalline state, low polarity | High polarity, elevated temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
